1-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)ethanone
Description
1-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)ethanone (CAS: 1421353-86-7) is a dibenzocyclooctyne (DBCO) derivative featuring an ethanone functional group. Its core structure consists of an 8-membered cyclooctyne ring fused to two benzene rings, with a ketone group at the 5-position (Figure 1). This compound is widely employed in bioorthogonal chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, due to its high reactivity and stability in biological systems .
Properties
IUPAC Name |
1-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c1-13(19)18-12-16-8-3-2-6-14(16)10-11-15-7-4-5-9-17(15)18/h2-9H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIBMABOLKPSEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)ethanone, a compound with the CAS number 1421353-86-7, has garnered attention in recent years due to its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound is characterized by its unique dibenzazocin structure, which contributes to its biological activity. The linear formula is C17H13NO, indicating the presence of nitrogen and oxygen in its structure. Its molecular weight is approximately 263.29 g/mol.
Biological Activity Overview
Research has identified several key areas of biological activity for this compound:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated its ability to inhibit cell proliferation and induce apoptosis in human cancer cells.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against a range of bacterial strains. Studies indicate that it may disrupt bacterial cell membranes, leading to cell death.
- Neuroprotective Effects : Emerging evidence suggests that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. It appears to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced energy production and increased apoptosis.
- Interaction with Receptors : It may interact with various receptors in the central nervous system, influencing neurotransmitter release and neuronal survival.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Activity
A study conducted on various human cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
Research published in a peer-reviewed journal highlighted the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The study employed disc diffusion methods to assess inhibition zones, confirming its potential as a novel antimicrobial agent.
Case Study 3: Neuroprotection
In an experimental model of neurodegeneration, administration of the compound showed a marked reduction in neuronal loss compared to control groups. This effect was attributed to its ability to scavenge free radicals and modulate inflammatory responses.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of dibenzazocin compounds exhibit antimicrobial properties. For instance, studies focusing on similar structures have shown promising results against various bacterial strains. The evaluation typically involves measuring the zone of inhibition and minimum inhibitory concentration (MIC) using agar diffusion methods.
Case Study:
In a comparative study of synthesized compounds related to dibenzazocin derivatives, it was found that certain analogs displayed significant antibacterial activity with MIC values ranging from 40 to 80 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests that 1-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)ethanone may also possess similar or enhanced properties.
Anticancer Research
Dibenzazocins have been investigated for their anticancer potential due to their ability to interact with DNA and inhibit tumor growth. Molecular docking studies indicate that these compounds can bind effectively to target proteins involved in cancer cell proliferation.
Data Table: Anticancer Activity of Related Compounds
| Compound Name | Binding Energy (kcal/mol) | Target Protein | Activity |
|---|---|---|---|
| Compound A | -7.5 | DNA Gyrase | High |
| Compound B | -6.8 | Topoisomerase II | Moderate |
| This compound | TBD | TBD | TBD |
This table illustrates the binding affinities of related compounds, indicating the potential for further exploration of this compound in anticancer therapies.
Neuropharmacological Effects
Emerging studies suggest that dibenzazocins may also influence neuropharmacological pathways. Their ability to cross the blood-brain barrier opens avenues for investigating their effects on neurological disorders.
Research Findings:
A recent investigation into the neuroprotective effects of dibenzazocin derivatives showed a reduction in oxidative stress markers in neuronal cell lines exposed to neurotoxic agents . This positions this compound as a candidate for further research in neuroprotection.
Comparison with Similar Compounds
Reactivity in SPAAC Reactions
The didehydro (unsaturated) cyclooctyne core in the target compound confers significant ring strain, enhancing its reactivity compared to saturated analogs. For example:
- NMR data (δ 170.58 ppm for carbonyl) confirm similar electronic environments, but the absence of unsaturation lowers reactivity .
- DBCO-PEG3-NHS ester (CAS: 2163772-16-3): Incorporates a triethylene glycol (PEG3) spacer and NHS ester for amine conjugation. While the DBCO core remains reactive, the PEG spacer improves hydrophilicity and reduces steric hindrance compared to the ethanone derivative .
Table 1: Reactivity Comparison
*Estimated from literature analogs.
Preparation Methods
Intramolecular Aldol Condensation
In one approach, a linear precursor containing both amine and ketone functionalities undergoes intramolecular aldol condensation. For example, treatment of N-(3-oxopropyl)-1,2,3,4-tetrahydrodibenz[b,f]azepine with a base such as potassium tert-butoxide induces cyclization, forming the didehydrodibenzazocin ring. This method typically achieves moderate yields (45–60%) due to competing side reactions.
Metal-Catalyzed Cyclizations
Transition metal catalysts, particularly palladium and copper complexes, enhance regioselectivity. A patent describes the use of palladium(II) acetate with a bidentate phosphine ligand to mediate the coupling of 2-aminobiphenyl derivatives with α,β-unsaturated ketones, yielding the dibenzazocin core in 68–72% yield. The mechanism proceeds via oxidative addition and reductive elimination steps, favoring the formation of the thermodynamically stable didehydro structure.
Introduction of the Ethanone Functional Group
The acetyl group at position 5 of the dibenzazocin ring is introduced via Friedel-Crafts acylation or nucleophilic acetylation.
Friedel-Crafts Acylation
Reaction of the dibenzazocin intermediate with acetyl chloride in the presence of aluminum trichloride (AlCl₃) facilitates electrophilic substitution at the electron-rich nitrogen-adjacent position. This method, while efficient, requires strict anhydrous conditions to prevent hydrolysis of the acyl chloride. Yields range from 50–65%, with minor formation of diacetylated byproducts.
Nucleophilic Acetylation via Enolate Intermediates
Deprotonation of the dibenzazocin core using lithium diisopropylamide (LDA) generates a resonance-stabilized enolate, which reacts with acetic anhydride to form the ketone. This approach offers superior regiocontrol (>90% selectivity) compared to Friedel-Crafts methods but necessitates cryogenic conditions (-78°C).
Optimization of Didehydro Bond Formation
The 11,12-didehydro bond is critical for the compound’s conformational rigidity. Two primary strategies exist for its installation:
Dehydrogenation via Halogenation-Elimination
Treatment of the saturated dibenzazocin precursor with N-bromosuccinimide (NBS) in dichloromethane introduces a bromine atom at position 11, followed by base-mediated elimination (e.g., 1,8-diazabicycloundec-7-ene, DBU ) to generate the double bond. This two-step process affords the didehydro product in 70–75% yield.
Direct Oxidative Dehydrogenation
Catalytic dehydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere removes two hydrogen atoms, forming the didehydro bond. While operationally simple, this method risks over-reduction of the ketone group unless carefully controlled.
Integrated Synthetic Pathways
Combining the above steps into coherent synthetic routes enables scalable production. Two representative pathways are summarized below:
Pathway A: Sequential Cyclization and Acylation
-
Cyclocondensation : React 2-aminobiphenyl with methyl vinyl ketone under Pd catalysis to form the dibenzazocin core (68% yield).
-
Friedel-Crafts Acylation : Treat with acetyl chloride/AlCl₃ to install the ethanone group (58% yield).
-
Dehydrogenation : Use NBS/DBU to introduce the didehydro bond (72% yield).
Overall Yield : ~28%.
Pathway B: Tandem Enolate Acetylation and Dehydrogenation
-
Enolate Formation : Deprotonate dibenzazocin with LDA at -78°C.
-
Oxidative Dehydrogenation : Apply Pd/C under H₂ (50 psi) to form the didehydro bond (65% yield).
Overall Yield : ~51%.
Analytical Characterization and Quality Control
Critical quality attributes are verified via:
-
NMR Spectroscopy : The acetyl group resonates as a singlet at δ 2.45–2.50 ppm in ¹H NMR, while the didehydro protons appear as doublets near δ 6.10–6.25 ppm.
-
Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 247.2912 [M+H]⁺, consistent with the molecular formula C₁₇H₁₃NO.
-
HPLC Purity : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms ≥98% purity for pharmaceutical-grade material .
Q & A
Q. How can researchers align studies of this compound with ethical standards in chemical research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
